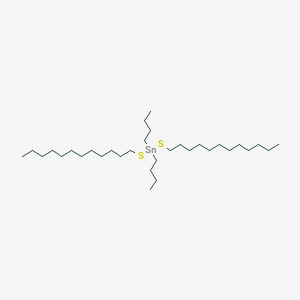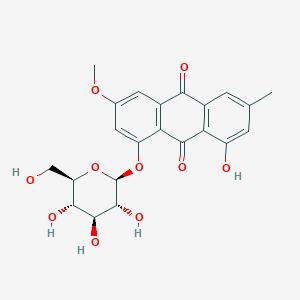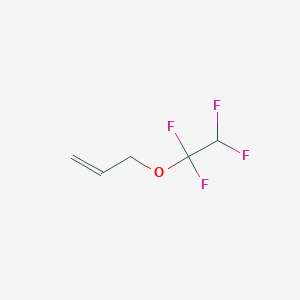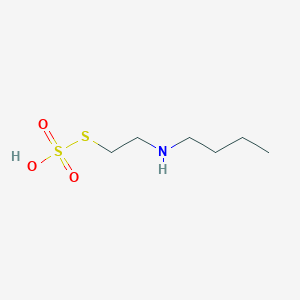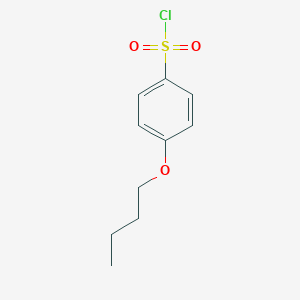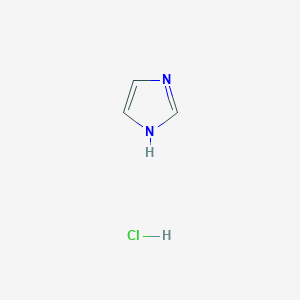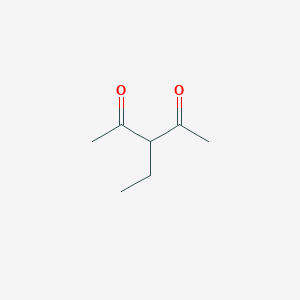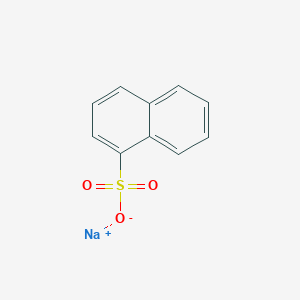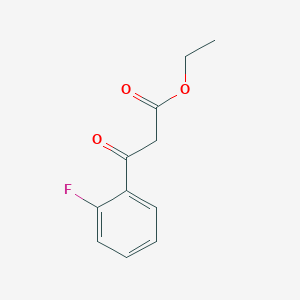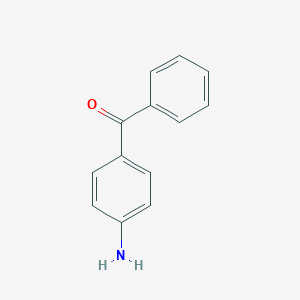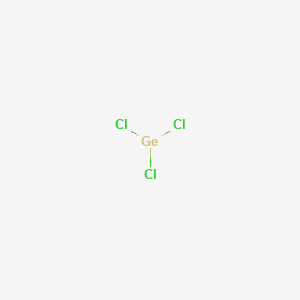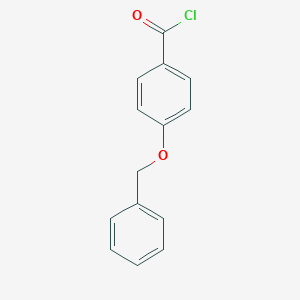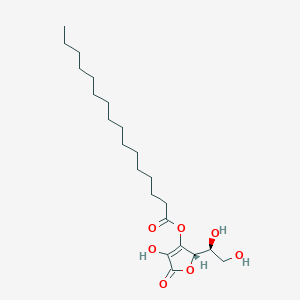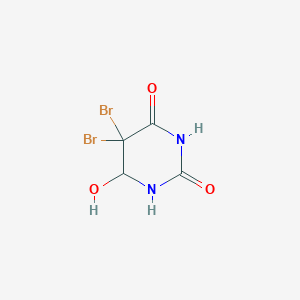
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as Bromopyruvic acid (BrPA) and has been used in various studies due to its unique properties. BrPA is a small molecule inhibitor that has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment.
作用機序
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- inhibits the activity of glycolytic enzymes, specifically pyruvate kinase M2 (PKM2). PKM2 is an essential enzyme for the survival of cancer cells, as it is involved in the production of ATP, which is required for cellular metabolism. By inhibiting the activity of PKM2, 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- disrupts the energy metabolism of cancer cells, leading to their death.
生化学的および生理学的効果
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. It also inhibits the growth and proliferation of cancer cells, leading to their death. 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- has been found to have minimal toxicity to normal cells, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
One of the advantages of using 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- in lab experiments is its effectiveness against various types of cancer cells. It has also been found to have minimal toxicity to normal cells, making it a potential candidate for cancer treatment. However, one of the limitations of using 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy-. One area of research is the development of more effective synthesis methods for 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy-. Another area of research is the optimization of the dosage and administration of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- for cancer treatment. Additionally, further studies are needed to investigate the potential use of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, more research is needed to investigate the potential use of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- in other diseases, such as metabolic disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- is a chemical compound that has gained significant attention in scientific research due to its anti-cancer properties. It inhibits the activity of glycolytic enzymes, leading to the disruption of the energy metabolism of cancer cells. 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- has been found to be effective against various types of cancer cells and has minimal toxicity to normal cells, making it a potential candidate for cancer treatment. However, further research is needed to optimize its use and investigate its potential use in other diseases.
合成法
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- can be achieved through various methods. One of the most common methods is the reaction of bromoacetic acid with dihydroxyfumaric acid. This reaction results in the formation of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- as a white crystalline solid. Another method involves the reaction of bromoacetic acid with malic acid, which also results in the formation of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy-.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- has been studied extensively for its potential use in cancer treatment. It has been found to inhibit the activity of glycolytic enzymes, which are essential for the survival of cancer cells. This inhibition results in the disruption of the energy metabolism of cancer cells, leading to their death. 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- has been found to be effective against various types of cancer cells, including breast, lung, prostate, and colon cancer cells.
特性
CAS番号 |
1124-83-0 |
|---|---|
製品名 |
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- |
分子式 |
C4H4Br2N2O3 |
分子量 |
287.89 g/mol |
IUPAC名 |
5,5-dibromo-6-hydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H4Br2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h1,9H,(H2,7,8,10,11) |
InChIキー |
ZHHUJOWSBCCAPG-UHFFFAOYSA-N |
SMILES |
C1(C(C(=O)NC(=O)N1)(Br)Br)O |
正規SMILES |
C1(C(C(=O)NC(=O)N1)(Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




